molecular formula C14H19ClN2O B247981 N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide

N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide

Cat. No. B247981
M. Wt: 266.76 g/mol
InChI Key: QYWZCMVYWRHCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPP is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system (CNS). The inhibition of GABA aminotransferase leads to an increase in GABA levels, which can modulate the activity of various neurotransmitters, including dopamine, glutamate, and serotonin. CPP has been shown to have potential therapeutic applications in treating addiction, epilepsy, and other neurological disorders.

Mechanism Of Action

The mechanism of action of CPP is not fully understood, but it is believed to involve the inhibition of N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide aminotransferase, which leads to an increase in N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide levels in the CNS. N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. The modulation of N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide levels by CPP can lead to changes in the activity of various neurotransmitters, including dopamine, glutamate, and serotonin, which can have therapeutic effects in treating addiction, epilepsy, and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP are complex and can vary depending on the dose, route of administration, and duration of exposure. CPP has been shown to increase N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide levels in the CNS, which can lead to changes in the activity of various neurotransmitters, including dopamine, glutamate, and serotonin. These changes can have therapeutic effects in treating addiction, epilepsy, and other neurological disorders. However, CPP can also have adverse effects, such as sedation, ataxia, and cognitive impairment.

Advantages And Limitations For Lab Experiments

CPP has several advantages for lab experiments, including its high potency and selectivity for N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide aminotransferase inhibition. CPP is also relatively easy to synthesize and can be administered through various routes, including oral, intravenous, and intraperitoneal. However, CPP also has several limitations, including its potential for adverse effects, such as sedation and cognitive impairment. CPP can also be difficult to work with due to its high potency, which requires careful attention to dosing and administration.

Future Directions

For CPP research include further investigation of its therapeutic applications, the development of novel analogs, and the investigation of long-term effects on brain function and behavior.

Synthesis Methods

CPP can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 3-chloropropanol. Another method involves the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 3-aminopropanol. The synthesis of CPP is a complex process that requires careful attention to detail to ensure that the final product is of high purity.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in treating addiction, epilepsy, and other neurological disorders. In addiction research, CPP has been shown to reduce drug-seeking behavior in preclinical models of cocaine, methamphetamine, and nicotine addiction. In epilepsy research, CPP has been shown to reduce seizure activity in animal models of epilepsy. CPP has also been investigated for its potential use in treating neuropathic pain, anxiety, and depression.

properties

Product Name

N-(2-chlorophenyl)-3-(piperidin-1-yl)propanamide

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H19ClN2O/c15-12-6-2-3-7-13(12)16-14(18)8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)

InChI Key

QYWZCMVYWRHCMX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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